4-[({4-[(4-Methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid core, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methoxyphenol.
Introduction of the Methyl Group: The next step involves the alkylation of 4-methoxyphenol with methyl iodide to form 4-methoxy-4-methylphenol.
Formation of the Aminomethyl Intermediate: This step involves the reaction of 4-methoxy-4-methylphenol with formaldehyde and an amine to form the aminomethyl intermediate.
Coupling with Benzoic Acid: The final step involves the coupling of the aminomethyl intermediate with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but with a boronic acid group instead of a benzoic acid group.
4-Methoxyphenethylamine: Similar structure but with an ethylamine group instead of a benzoic acid group.
4-(Aminomethyl)benzoic Acid: Similar structure but without the methoxy and methylphenyl groups.
Uniqueness
4-{[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]METHYL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C23H23NO3/c1-17-2-4-20(5-3-17)16-27-22-12-8-19(9-13-22)15-24-14-18-6-10-21(11-7-18)23(25)26/h2-13,24H,14-16H2,1H3,(H,25,26) |
InChI Key |
MHHYPPBHHHFDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.